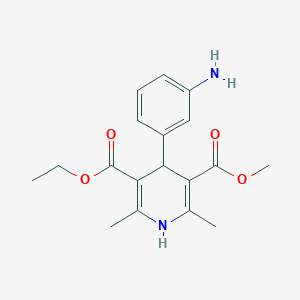
Ethyl 4-(3-Aminophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-Aminophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(3-Aminophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate, also known by its CAS number 138135-48-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₂₂N₂O₄
- Molecular Weight : 330.38 g/mol
- IUPAC Name : 3-Ethyl 5-methyl 4-(3-aminophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- CAS Number : 138135-48-5
Pharmacological Activity
This compound exhibits various biological activities that can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. It has been shown to reduce oxidative stress markers in cellular models, suggesting a protective effect against cellular damage caused by free radicals.
2. Anticancer Properties
Studies have explored the compound's potential as an anticancer agent. In vitro assays demonstrate its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
3. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory activity. In animal models of inflammation, it has shown a reduction in pro-inflammatory cytokines and markers, indicating potential therapeutic applications in inflammatory diseases.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals and enhancing endogenous antioxidant defenses.
- Modulation of Cell Signaling Pathways : In cancer cells, it influences pathways related to apoptosis and cell cycle regulation.
- Cytokine Regulation : It modulates the expression of various cytokines involved in inflammatory responses.
Case Studies and Research Findings
Several studies have contributed to our understanding of this compound's biological activity:
| Study | Findings |
|---|---|
| In vitro study on cancer cell lines | Demonstrated significant inhibition of cell growth in breast and colon cancer cells with IC50 values indicating potent activity. |
| Animal model for oxidative stress | Showed a marked decrease in malondialdehyde levels and an increase in superoxide dismutase activity after treatment with the compound. |
| Inflammatory response study | Resulted in reduced levels of TNF-alpha and IL-6 in treated groups compared to controls. |
科学研究应用
Calcium Channel Modulation
Dihydropyridines are primarily known for their ability to act as calcium channel blockers. Ethyl 4-(3-Aminophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate has been studied for its potential to selectively inhibit L-type calcium channels. This property is crucial in treating conditions such as hypertension and angina.
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties, which can help mitigate oxidative stress in various biological systems. This activity is particularly relevant in neuroprotective strategies where oxidative damage plays a pivotal role in neurodegenerative diseases.
Anti-inflammatory Effects
Studies have shown that derivatives of dihydropyridine can possess anti-inflammatory properties. This compound has been evaluated for its ability to reduce inflammation markers in vitro and in vivo.
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including condensation reactions and cyclization processes. The ability to modify the structure allows for the development of various analogs with enhanced pharmacological profiles.
属性
IUPAC Name |
5-O-ethyl 3-O-methyl 4-(3-aminophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-5-24-18(22)15-11(3)20-10(2)14(17(21)23-4)16(15)12-7-6-8-13(19)9-12/h6-9,16,20H,5,19H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIDUZTVAKDYMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)N)C(=O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













